1-(Methoxymethoxy)piperazine Scaffolds: Structure, Properties, and Synthetic Utility
1-(Methoxymethoxy)piperazine Scaffolds: Structure, Properties, and Synthetic Utility
This guide provides an in-depth technical analysis of 1-(Methoxymethoxy)piperazine scaffolds, focusing on their critical role as protected intermediates in the synthesis of bioactive epipolythiodioxopiperazine (ETP) alkaloids.[1][2][3]
While the literal string "1-(Methoxymethoxy)piperazine" implies a simple amine, in high-level pharmaceutical synthesis, this nomenclature almost exclusively refers to the 1-(methoxymethoxy)piperazine-2,6-dione core.[1][2][3] This motif is the stable, protected form of
[1][2][3]
Executive Summary
The 1-(Methoxymethoxy)piperazine moiety represents a specialized class of
This specific architecture serves as a "masked"
Chemical Structure & Identity
The core structure defines the chemical behavior.[1][2][3] The "Methoxymethoxy" group is an acetal-based protecting group.[1][2][3]
Structural Analysis[1][2][3]
-
Core Scaffold: Piperazine (often oxidized to piperazine-2,6-dione in bioactive contexts).[1][2][3]
-
Substituent: Methoxymethoxyl (
) attached to .[1][2][3] -
Functional Class:
-alkoxy amine (or -alkoxy imide).[1][2][3] -
Key Feature: The
bond is stable to basic conditions but the acetal ( ) is acid-labile.[1][2][3]
| Property | Data (Core Motif) |
| Chemical Formula | |
| Molecular Weight | ~146.19 g/mol (Amine) / ~174.15 g/mol (Dione) |
| Electronic Character | The MOM group is electron-donating via oxygen lone pairs but inductively withdrawing.[1][2][3][4] |
| Solubility | Soluble in polar organic solvents (DCM, DMF, MeOH); Low water solubility due to lipophilic MOM cap.[1][2][3] |
Disambiguation (Critical for Researchers)
-
1-(Methoxymethoxy)piperazine: The subject of this guide. Contains an
linkage. Used for -hydroxy protection.[1][2][3] -
1-(Methoxymethyl)piperazine: A common reagent where the MOM group is attached directly to nitrogen (
linkage).[1][2][3] Used as a formaldehyde equivalent or linker.[1][2][3] Do not confuse these two.
Synthesis & Preparation Protocols
The synthesis of 1-(methoxymethoxy)piperazine derivatives typically involves the protection of an
Synthetic Pathway (Standard Protocol)[1][2][3]
Reagents:
-
Substrate:
-Hydroxypiperazine-2,6-dione (or substituted analog). -
Base: Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH).[1][2][3]
Step-by-Step Methodology:
-
Activation: Dissolve the
-hydroxy substrate in anhydrous DCM under Argon atmosphere. -
Deprotonation: Add DIPEA (1.5 eq) dropwise at 0°C. Stir for 15 minutes to generate the
-oxide anion. -
Alkylation: Slowly add MOM-Cl (1.2 eq) via syringe. Caution: MOM-Cl is a carcinogen.[1][2][3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (MOM derivatives are less polar than the
-OH precursor).[1][2][3] -
Quench & Workup: Quench with saturated
. Extract with DCM, dry over , and concentrate. -
Purification: Flash column chromatography (EtOAc/Hexane).
Visualization of Synthesis Logic
Caption: SN2 alkylation mechanism for the installation of the Methoxymethoxy (MOM) protecting group on the N-hydroxy piperazine core.
Physical & Chemical Properties[1][2][3]
Stability Profile
The utility of the 1-(methoxymethoxy)piperazine scaffold lies in its orthogonal stability :
-
Base Stability: Highly stable.[1][2][3] Can withstand strong bases (LDA, LiHMDS) used in subsequent alkylations of the piperazine ring (e.g., C3 or C6 functionalization).[1][2][3]
-
Acid Sensitivity: Labile. The acetal linkage hydrolyzes in dilute acid (e.g., 2M HCl/THF or TFA/DCM), regenerating the
-hydroxy group.[1][2][3] -
Redox Stability: The MOM group masks the redox-active
-OH, preventing oxidative degradation during intermediate steps.[1][2][3]
Physicochemical Data Summary
| Parameter | Value / Characteristic | Relevance |
| pKa (Conj.[1][2][3] Acid) | ~ -2 to 0 (estimated for | Significantly lower basicity than alkyl piperazines due to oxygen electronegativity.[1][2][3] |
| LogP | 1.5 – 2.5 (Derivative dependent) | MOM group increases lipophilicity, aiding membrane permeability in prodrugs.[1][2][3] |
| H-Bond Donors | 0 | Protected form has no donors; improves bioavailability.[1][2][3] |
| H-Bond Acceptors | 4-5 | High acceptor count due to multiple oxygen atoms.[1][2][3] |
Applications in Drug Development[1][2][3]
The primary application of this structure is in the synthesis of Epipolythiodioxopiperazines (ETPs) , such as gliotoxin, sporidesmin, and synthetic analogs.[1][2][3]
Mechanism of Action (ETP Precursors)
ETPs are characterized by a disulfide (or polysulfide) bridge across the piperazine ring.[1][2][3] This bridge allows the molecule to cross-link proteins via cysteine residues or generate reactive oxygen species (ROS) through redox cycling.[1][2][3]
-
Role of MOM-Piperazine: The 1-(methoxymethoxy) group acts as a placeholder for the sulfur bridge insertion points or as a stable precursor to the
-hydroxy functionality often required for biological activity.[1][2][3] -
Therapeutic Potential: ETP analogs are investigated for oncology (inhibiting farnesyltransferase) and virology (inhibiting viral transcription).[1][2][3]
Experimental Workflow: ETP Assembly
-
Scaffold Construction: Synthesize 1,4-bis(methoxymethoxy)piperazine-2,6-dione.
-
Bridge Installation: Treat with a sulfur source (
or ) under basic conditions.[1][2][3] The MOM groups stabilize the nitrogen centers during this harsh transformation.[1][2][3] -
Deprotection: Acidic cleavage removes MOM, yielding the active
-hydroxy ETP or allowing further modification.[1][2][3]
Caption: Workflow for converting MOM-protected piperazine scaffolds into bioactive Epipolythiodioxopiperazine (ETP) therapeutics.
Safety & Handling Guidelines
Critical Warning: The synthesis of this compound involves Chloromethyl Methyl Ether (MOM-Cl) .[1][2][3]
-
Hazard: MOM-Cl is a potent human carcinogen (OSHA regulated).[1][2][3]
-
Engineering Controls: All reactions must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1][2][3]
-
Destruction: Quench excess MOM-Cl with aqueous ammonia or concentrated sodium hydroxide before disposal.[1][2][3]
References
-
Overman, L. E., & Rabinowitz, M. H. (1993).[1][2][3] Synthesis of Epipolythiodioxopiperazines.[1][2][3] Total Synthesis of (+)-Sirodesmin PL and (+)-Sirodesmin H. Journal of Organic Chemistry.[1][2][3] Link[1][2][3]
-
Trown, P. W. (1968).[1][2][3] Antiviral Activity of N,N'-Dimethyl-epidithiodioxopiperazines.[1][2][3] Biochemical and Biophysical Research Communications.[1][2][3] Link[1][2][3]
-
Gardiner, D. M., et al. (2005).[1][2][3] The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis.[1][2][3] Microbiology.[1][2][3] Link[1][2][3]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1][2][3] Greene's Protective Groups in Organic Synthesis.[1][2][3] Wiley-Interscience.[1][2][3] (Standard reference for MOM protection/deprotection protocols). Link[1][2][3]
Sources
- 1. PubChemLite - 3-benzyl-5-(1-hydroxy-2-methyl-propyl)-4-(4-methoxy-benzyl)-1-methoxymethoxy-piperazine-2,6-dione (C25H32N2O6) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 3-isobutyl-5-isobutylidene-4-(4-methoxy-benzyl)-1-methoxymethoxy-piperazine-2,6-dione (C22H32N2O5) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 3-benzyl-5-isobutylidene-4-(4-methoxy-benzyl)-1-methoxymethoxy-piperazine-2,6-dione (C25H30N2O5) [pubchemlite.lcsb.uni.lu]
- 4. WO2004067535A1 - Thienopyrimidine compounds and use thereof - Google Patents [patents.google.com]
